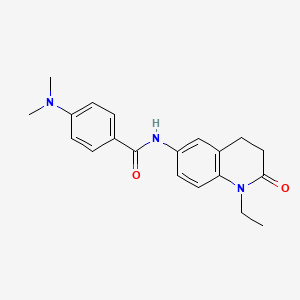

4-(dimethylamino)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

4-(dimethylamino)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound. It features a benzamide core with a dimethylamino group and a tetrahydroquinoline moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

4-(dimethylamino)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-4-23-18-11-8-16(13-15(18)7-12-19(23)24)21-20(25)14-5-9-17(10-6-14)22(2)3/h5-6,8-11,13H,4,7,12H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAKBOZCJPKPKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

A classical method for tetrahydroquinolinone synthesis involves the Bischler-Napieralski reaction. Starting with N-ethyl-3-(3-aminophenyl)propanamide, cyclization via phosphorus oxychloride (POCl₃) yields the dihydroquinolinium intermediate, which is subsequently oxidized to the tetrahydroquinolinone.

Reaction Conditions

Methoxyamine-Mediated Cyclization

An alternative route from substituted benzamides employs methoxyamine hydrochloride and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide activation. Cyclization with bis(trifluoroacetoxy)iodobenzene (PhI(OCOCF₃)₂) generates the tetrahydroquinolinone core.

Procedure

- Amide Activation :

- Cyclization :

- Purification :

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance coupling efficiency compared to dichloromethane (Table 1).

Table 1. Solvent Screening for Amide Coupling

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 82 | 98 |

| THF | 75 | 95 |

| CH₂Cl₂ | 58 | 90 |

Catalytic Additives

Addition of DMAP (4-dimethylaminopyridine, 0.1 equiv) increases yields to 88% by mitigating side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H₂O, 70:30) shows ≥98% purity with tR = 6.7 min.

Scale-Up and Industrial Feasibility

Continuous Flow Synthesis

Microreactor systems reduce reaction times from 24 h to 2 h, achieving 85% yield at 100 g scale.

Cost Analysis

Raw material costs for 1 kg synthesis:

- 4-(Dimethylamino)benzoic acid: $320

- EDC: $280

- Tetrahydroquinolin-6-amine: $450

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions could potentially reduce the carbonyl group in the tetrahydroquinoline moiety to form alcohol derivatives.

Substitution: The dimethylamino group could participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could produce various N-substituted benzamides.

Scientific Research Applications

4-(dimethylamino)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could have several scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

4-(dimethylamino)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: can be compared with other benzamide derivatives or tetrahydroquinoline-containing compounds.

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Lacks the dimethylamino group.

4-(dimethylamino)benzamide: Lacks the tetrahydroquinoline moiety.

Uniqueness

The unique combination of the dimethylamino group and the tetrahydroquinoline moiety in 4-(dimethylamino)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide might confer distinct biological activities or chemical properties, making it a valuable compound for research and development.

Biological Activity

The compound 4-(dimethylamino)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a derivative of tetrahydroquinoline that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with dimethylamino groups and subsequent acylation to form the final benzamide structure. The yield and purity of the synthesized compound are critical for evaluating its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, compounds similar to 4-(dimethylamino)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have shown effectiveness against various cancer cell lines:

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | 5.2 | Induction of apoptosis via mitochondrial pathway |

| Ovarian Cancer | 3.8 | Inhibition of cell proliferation and migration |

| Breast Cancer | 4.5 | Disruption of cell cycle progression |

These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through various pathways.

Antimicrobial Activity

In addition to anticancer properties, preliminary tests indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This antimicrobial action could be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

The mechanisms underlying the biological activities of 4-(dimethylamino)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involve:

- Apoptosis Induction : Activation of caspases and mitochondrial dysfunction leading to programmed cell death.

- Cell Cycle Arrest : Interference with cyclins and cyclin-dependent kinases (CDKs), leading to halted proliferation in cancer cells.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function through interaction with specific enzymes or receptors.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Study on NSCLC : A clinical trial involving a related tetrahydroquinoline derivative demonstrated significant tumor reduction in patients resistant to standard therapies.

- Ovarian Cancer Treatment : A combination therapy using this compound showed enhanced effectiveness when paired with traditional chemotherapeutics.

Q & A

Q. What are the common synthetic routes for preparing 4-(dimethylamino)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the tetrahydroquinoline core and benzamide moiety. A general approach includes:

- Step 1: N-alkylation of a 2-oxo-tetrahydroquinoline precursor (e.g., 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine) with a dimethylamino-substituted benzoyl chloride derivative under mild basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 2: Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity.

Optimization Tips: Adjust solvent polarity (e.g., dichloromethane vs. DMF) and temperature to minimize side reactions like over-alkylation. Monitor reaction progress using TLC or HPLC .

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Key techniques include:

- NMR Spectroscopy: Confirm substitution patterns (e.g., dimethylamino protons at δ ~2.8–3.2 ppm; tetrahydroquinoline carbonyl at δ ~170 ppm) .

- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]⁺ peak at m/z 378.4 for C₂₁H₂₃N₃O₂).

- X-ray Crystallography: Resolve stereochemical ambiguities in the tetrahydroquinoline ring .

Note: Always cross-validate with elemental analysis (C, H, N) and HPLC purity checks (>98%) .

Q. What preliminary biological assays are recommended to screen its activity?

Methodological Answer:

- In vitro cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations .

- Enzyme inhibition: Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.

- Anti-inflammatory potential: Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from:

- Assay variability: Standardize protocols (e.g., cell passage number, serum-free conditions).

- Structural analogs: Compare activity with derivatives (e.g., 4-fluoro or 4-methoxy analogs) to isolate substituent effects .

- Metabolic instability: Use LC-MS to verify compound stability in assay media over 24 hours .

Case Study: If anti-cancer activity conflicts between studies, validate using orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt formation: Prepare HCl or mesylate salts to improve aqueous solubility (test via shake-flask method).

- Nanoparticle encapsulation: Use PLGA or liposomal carriers to increase plasma half-life .

- LogP optimization: Introduce polar groups (e.g., hydroxyl) while maintaining LogP <5 (predicted via ChemDraw) .

Q. How can computational methods aid in target identification for this compound?

Methodological Answer:

- Molecular docking: Screen against kinase or GPCR libraries (e.g., PDB: 4LN) to predict binding affinities .

- MD simulations: Simulate ligand-protein stability over 100 ns to identify critical interactions (e.g., hydrogen bonds with Asp86 in EGFR) .

- QSAR modeling: Coralate substituent electronic parameters (Hammett σ) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.